molecular formula C11H12N2O B11905646 (4-Amino-2-methylquinolin-3-yl)methanol

(4-Amino-2-methylquinolin-3-yl)methanol

Cat. No.: B11905646
M. Wt: 188.23 g/mol
InChI Key: DBJOVOJZLWALLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is built on the 2-methylquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both an amino and a hydroxymethyl functional group on the quinoline core makes this molecule a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Quinoline derivatives, particularly 4-aminoquinolines and 2-methylquinolines, are extensively investigated in drug discovery due to their wide range of pharmacological properties. These include potential antioxidant, anti-inflammatory, and anticancer activities . As a functionalized 2-methylquinoline, this compound serves as a valuable building block for researchers developing novel molecules for various therapeutic areas. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(4-amino-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H12N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-5,14H,6H2,1H3,(H2,12,13)

InChI Key

DBJOVOJZLWALLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CO)N

Origin of Product

United States

Foundational & Exploratory

Targeting the Heme: The Pharmacological Evolution of 4-Aminoquinoline Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological potential of 4-aminoquinoline methanol derivatives Content Type: In-depth Technical Guide

Executive Summary

The 4-aminoquinoline scaffold, exemplified by Chloroquine (CQ), and the quinoline methanol scaffold, represented by Mefloquine (MQ), have historically defined antimalarial chemotherapy.[1][2] However, the emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has necessitated the development of hybrid pharmacophores. 4-aminoquinoline methanol derivatives represent a strategic chemical evolution: they retain the 4-aminoquinoline core essential for hemozoin inhibition while incorporating the hydroxyl functionality of quinoline methanols to enhance binding affinity and overcome efflux-mediated resistance.

This technical guide analyzes the structure-activity relationships (SAR), synthesis, and validated pharmacological screening protocols for these derivatives, extending their potential beyond malaria to oncology (autophagy inhibition) and MDR reversal.

The Structural Imperative: SAR and Chemical Biology

The pharmacological potency of 4-aminoquinoline methanols hinges on three structural pillars. Unlike traditional 4-aminoquinolines, the introduction of a hydroxyl group (methanol moiety) in the side chain or proximal to the ring system alters the physicochemical profile significantly.

The 7-Chloroquinoline Core

The 7-chloro substitution is non-negotiable for antimalarial activity. It provides the electron-withdrawing character necessary to reduce the pKa of the quinoline ring nitrogen, preventing protonation in the blood (pH 7.4) while allowing protonation and "ion trapping" within the parasite's acidic digestive vacuole (pH 5.0–5.2).

The Methanol (Hydroxyl) Functionality

In classical quinoline methanols (e.g., Mefloquine), the hydroxyl group forms a critical hydrogen bond with the propionate side chains of heme (Ferriprotoporphyrin IX). In 4-aminoquinoline methanol derivatives, this group serves a dual purpose:

  • Heme Binding: It creates an additional anchor point to the heme dimer, increasing the binding constant (

    
    ) compared to non-hydroxylated analogs.
    
  • Resistance Evasion: The altered polarity and steric bulk can reduce affinity for the PfCRT (Chloroquine Resistance Transporter), effectively bypassing the efflux mechanism that renders CQ ineffective.

The Basic Side Chain

The terminal amine is essential for lysosomotropism (accumulation in acidic compartments). However, the linker length (2–4 carbons) and the presence of the hydroxyl group on this linker modulate lipophilicity (


).
  • Optimization: A balance must be struck. High lipophilicity increases membrane permeability but also increases the risk of crossing the Blood-Brain Barrier (BBB), leading to neurotoxicity—a known liability of mefloquine-like structures.

Mechanism of Action (MOA)

The primary target remains the parasite's heme detoxification pathway.[3] Plasmodium digests hemoglobin, releasing free heme (FPIX), which is toxic to the parasite.[4] The parasite polymerizes this into inert hemozoin.[5]

4-aminoquinoline methanols act as Heme Polymerization Inhibitors .

  • Accumulation: The drug concentrates up to 1000-fold in the food vacuole via pH trapping.

  • Complexation: The quinoline ring

    
    -stacks with the porphyrin ring of FPIX.
    
  • Capping: The hydroxyl group H-bonds with the heme carboxylates, capping the growing hemozoin crystal and preventing further polymerization.

  • Death: Free heme accumulates, causing membrane lysis and oxidative stress.

Visualization: The Heme Detoxification Blockade

MOA Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (FPIX) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Natural Pathway) Complex Drug-Heme Complex (Capping) FreeHeme->Complex Interception Drug 4-Aminoquinoline Methanol Drug->Complex Accumulates in Food Vacuole Complex->Hemozoin BLOCKS Death Parasite Death (ROS/Membrane Lysis) Complex->Death Accumulation of Toxic Complex

Figure 1: Mechanism of Action showing the interception of free heme by 4-aminoquinoline methanols, blocking detoxification.

Synthesis Strategy: The Nucleophilic Pathway

The most robust synthetic route for these derivatives utilizes a Nucleophilic Aromatic Substitution (


) reaction. This protocol is preferred for its scalability and high yield.
Core Protocol: of 4,7-Dichloroquinoline
  • Precursor: 4,7-Dichloroquinoline (4,7-DCQ).

  • Reagent: Amino-alcohol (e.g., 4-amino-1-butanol, ethanolamine derivatives).[6]

  • Conditions: Neat (solvent-free) fusion or high-boiling solvents (NMP/Phenol).

Synthesis Start 4,7-Dichloroquinoline Process Fusion (120-140°C) or Reflux in NMP/K2CO3 Start->Process Reagent Amino-Alcohol Side Chain (e.g., H2N-(CH2)n-OH) Reagent->Process Intermediate Protonated Intermediate Process->Intermediate Workup Basification (NH4OH) & Extraction (DCM) Intermediate->Workup Product 4-Aminoquinoline Methanol Derivative Workup->Product

Figure 2: General synthetic workflow for 4-aminoquinoline methanol derivatives via SNAr.

Validated Experimental Protocols

To establish the pharmacological potential, two complementary assays are required: a chemical assay for mechanism verification and a biological assay for potency.

Chemical Assay: -Hematin Inhibition

This cell-free assay validates the drug's ability to inhibit hemozoin formation, confirming the MOA.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.2 M, pH 5.0).

  • Tween-20 (to mimic lipid environment).

Protocol:

  • Preparation: Dissolve hemin in DMSO (10 mM). Dilute to 100 µM in acetate buffer (pH 5.0).

  • Incubation: Mix 100 µL of hemin solution with 100 µL of drug solution (varying concentrations) in a 96-well plate.

  • Initiation: Incubate at 37°C for 18–24 hours to allow polymerization (

    
    -hematin formation).
    
  • Quantification: Add pyridine solution (50% v/v) to dissolve unpolymerized hemin.

    
    -hematin (hemozoin) remains insoluble.
    
  • Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher polymerization; higher absorbance (due to dissolved free heme) indicates inhibition .

Biological Assay: SYBR Green I Fluorescence

This assay measures parasite proliferation by quantifying DNA content. It is superior to the radioactive (


-hypoxanthine) method for high-throughput screening.

Protocol:

  • Culture: Synchronize P. falciparum (strains 3D7 for sensitive, W2/Dd2 for resistant) to ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Add 100 µL of culture to 96-well plates containing serial dilutions of the derivative.

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (

    
    ).
    
  • Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green I dye.

    • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Detection: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot RFU vs. Log[Concentration] to determine

    
    .
    

Toxicology & Safety: The Neurotoxicity Screen

A critical failure point for methanol-containing quinolines (like Mefloquine) is neurotoxicity. Early screening is mandatory.

Target: SH-SY5Y Human Neuroblastoma Cells.[7] Rationale: These cells express phenotypes similar to CNS neurons.

Protocol:

  • Seeding: Plate SH-SY5Y cells (

    
     cells/well) in DMEM/F12 medium.
    
  • Exposure: Treat with drug concentrations ranging from 0.1 to 100 µM for 24 hours.[7]

  • Viability Assay (MTT): Add MTT reagent. Mitochondrial reductase in viable cells converts MTT to purple formazan.

  • Readout: Dissolve formazan in DMSO; read absorbance at 570 nm.

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 100 is preferred for lead candidates.

Emerging Applications: Beyond Malaria

Cancer & Autophagy Inhibition

4-aminoquinoline methanols are lysosomotropic. In cancer cells, they accumulate in lysosomes, raising the pH and inhibiting autophagy —a survival mechanism used by tumors to resist chemotherapy.

  • Application: Combination therapy (e.g., with Gemcitabine) to sensitize pancreatic ductal adenocarcinoma.

MDR Reversal

These derivatives can act as chemosensitizers. By inhibiting P-glycoprotein (P-gp) or PfMDR1 transporters, they can restore the sensitivity of resistant cells to standard drugs (e.g., Doxorubicin in cancer, Chloroquine in malaria).

References

  • Egan, T. J., et al. (2000). Role of Hemozoin (Malaria Pigment) Formation in the Mechanism of Action of 4-Aminoquinolines and Other Antimalarials.[3][5] Journal of Inorganic Biochemistry. Link

  • Roepe, P. D. (2009). Mechanisms of Drug Resistance in Malaria Parasites. Annual Review of Pharmacology and Toxicology. Link

  • Dow, G. S., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum.[6] Antimicrobial Agents and Chemotherapy.[3][4][7][8][9][10][11][12][13] Link

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[3][4][7][8][9][10][11][12][13] Link

  • Ding, X., et al. (2012).[4] Neurotoxicity pharmacophore for 4-quinolinecarbinolamines.[14] ACS Chemical Neuroscience. Link

  • Kumar, S., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Role of (4-Amino-2-methylquinolin-3-yl)methanol in P-CAB Drug Synthesis

[1]

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a paradigm shift in the treatment of acid-related disorders, offering rapid onset and pH-independent inhibition of the H+,K+-ATPase enzyme compared to traditional Proton Pump Inhibitors (PPIs).[1][2] While marketed P-CABs like Vonoprazan (pyrrole-based) and Tegoprazan (chromane/benzimidazole-based) dominate the landscape, the quinoline scaffold remains a privileged structure in medicinal chemistry for next-generation P-CABs due to its ability to occupy the luminal K+ binding site effectively.[1]

(4-Amino-2-methylquinolin-3-yl)methanol serves as a critical bifunctional building block .[1] Its C4-amino group provides essential hydrogen bond donor capability for enzyme binding, while the C3-hydroxymethyl handle allows for versatile derivatization (etherification, amination) to tune lipophilicity and pharmacokinetic (PK) profiles.

Molecular Architecture & Pharmacophore Logic

The H+,K+-ATPase enzyme possesses a luminal channel where K+ ions bind.[1] P-CABs compete for this site via ionic and hydrophobic interactions.[1]

  • Quinoline Core: Mimics the bulky, hydrophobic nature required to occlude the K+ channel.

  • C4-Amino Group: Acts as a hydrogen bond donor, crucial for anchoring the molecule within the ATPase alpha-subunit (specifically interacting with residues like Glu795).[1]

  • C2-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation.[1]

  • C3-Hydroxymethyl Group: The primary "growth vector."[1] This moiety is typically converted into a lipophilic ether or amine side chain that extends into the hydrophobic pocket of the enzyme, increasing potency and residence time.

Pharmacophore Visualization (DOT)

PCAB_PharmacophoreCoreQuinoline Core(Hydrophobic Occlusion)TargetH+,K+-ATPase(Luminal K+ Site)Core->TargetVan der WaalsC4_AminoC4-Amino Group(H-Bond Donor -> Glu795)C4_Amino->TargetIonic/H-BondC2_MethylC2-Methyl Group(Conformational Lock)C2_Methyl->CoreSteric ControlC3_LinkerC3-Hydroxymethyl(Derivatization Handle)C3_Linker->TargetHydrophobic Extension

Caption: Pharmacophore mapping of the (4-Amino-2-methylquinolin-3-yl)methanol scaffold against the H+,K+-ATPase binding site.

Synthetic Pathways

The synthesis of (4-Amino-2-methylquinolin-3-yl)methanol typically employs a modified Friedländer annulation or a Niementowski-type cyclization .[1] The most robust industrial route involves the condensation of 2-aminobenzonitrile with a suitable ketone equivalent.[1]

Route A: Modified Friedländer Condensation (Preferred)

This route is favored for its atom economy and scalability.

  • Starting Materials: 2-Aminobenzonitrile and Acetol (Hydroxyacetone) or a protected equivalent.[1]

  • Catalyst: Lewis acid (e.g., ZnCl2, AlCl3) or Brønsted acid (p-TsOH).

  • Mechanism:

    • Step 1: Condensation of the aniline nitrogen with the ketone carbonyl of acetol to form an imine (Schiff base).

    • Step 2: Intramolecular nucleophilic attack of the alpha-methylene carbon (activated by the imine) onto the nitrile carbon.

    • Step 3: Tautomerization and hydrolysis to form the 4-aminoquinoline core.[1]

Experimental Protocol: Synthesis of (4-Amino-2-methylquinolin-3-yl)methanol

Objective: Synthesis of CAS 75353-57-0 from 2-aminobenzonitrile.[1]

Reagents:

  • 2-Aminobenzonitrile (1.0 eq)[1]

  • Hydroxyacetone (1.2 eq)

  • Diphenyl ether (Solvent, high boiling point)

  • Tin(IV) chloride (SnCl4) (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (for water removal), and a nitrogen inlet.

  • Mixing: Charge the flask with 2-aminobenzonitrile (11.8 g, 100 mmol) and Diphenyl ether (100 mL).

  • Addition: Add Hydroxyacetone (8.9 g, 120 mmol) and SnCl4 (2.6 g, 10 mmol) under nitrogen atmosphere.

  • Reaction: Heat the mixture to 140–150°C . Maintain reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3] The starting nitrile spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Hexane (200 mL) to precipitate the crude product.

  • Filtration: Filter the solid precipitate. Wash the cake with cold Hexane (2 x 50 mL) to remove diphenyl ether.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Typically 65–75%.[1][4] Characterization:

  • Appearance: Off-white to pale yellow powder.[1]

  • 1H NMR (DMSO-d6): δ 2.55 (s, 3H, CH3), 4.60 (s, 2H, CH2OH), 5.20 (br s, 1H, OH), 6.80 (br s, 2H, NH2), 7.4-8.2 (m, 4H, Ar-H).

Synthesis Workflow Diagram (DOT)

Synthesis_WorkflowSM12-AminobenzonitrileStep1Condensation (140°C, 4h)Dean-Stark Water RemovalSM1->Step1+ CatSM2HydroxyacetoneSM2->Step1+ CatCatCat. SnCl4 / Diphenyl EtherInterCyclization Intermediate(Imine Formation)Step1->InterIn situStep2Precipitation with HexaneInter->Step2Step3Recrystallization (EtOH/H2O)Step2->Step3Product(4-Amino-2-methylquinolin-3-yl)methanol(CAS 75353-57-0)Step3->Product

Caption: Step-wise synthetic workflow for the production of the target quinoline intermediate.

Application in P-CAB Drug Development

Once synthesized, (4-Amino-2-methylquinolin-3-yl)methanol serves as a scaffold for generating libraries of P-CAB candidates.[1] The primary modification point is the C3-hydroxymethyl group.[1]

Derivatization Strategies[1][5][6][7][8]
  • Etherification (Williamson Synthesis):

    • Reaction with substituted benzyl halides or alkyl halides.

    • Purpose: To introduce a hydrophobic tail that interacts with the Phe/Tyr/Trp residues in the ATPase binding pocket.

    • Example: Reaction with 2-fluorobenzyl bromide to form a Vonoprazan-like hydrophobic domain.[1]

  • Amination (via Mesylation):

    • Conversion of the alcohol to a mesylate (MsCl/TEA), followed by displacement with primary or secondary amines.

    • Purpose: To introduce basic centers that can form additional ionic bonds or improve solubility.[1]

  • Oxidation:

    • Oxidation to the aldehyde or carboxylic acid for coupling with other pharmacophores (e.g., imidazoles or pyrroles).

Data Summary: P-CAB Scaffold Comparison
FeatureVonoprazan (Marketed)Quinoline-Based P-CAB (Candidate)
Core Structure Pyrrole-3-sulfonyl4-Amino-quinoline
pKa (Protonated) ~9.3~8.5 - 9.5 (Tunable)
Binding Mode Ionic (Sulfonyl) + HydrophobicIonic (Amino) + Hydrophobic
Acid Stability HighHigh
Synthesis Cost Moderate (Multi-step)Low (Convergent Friedländer)

Quality Control & Impurities

Ensuring the purity of this intermediate is vital for downstream API synthesis.

  • Key Impurity A (Over-reaction): 4-Amino-2,3-dimethylquinoline .[1] Formed if the hydroxymethyl group is reduced or if acetol dehydrates prior to reaction.

  • Key Impurity B (Regioisomer): 2-Amino-4-methylquinolin-3-yl methanol .[1] Rare, but possible if the condensation direction is reversed (controlled by pH and catalyst).

  • Analytical Method: HPLC on a C18 column, using a gradient of Acetonitrile/Water (0.1% TFA). Detection at 254 nm.[1]

References

  • Scott, D. R., et al. (1987). "The role of K+ in the mechanism of action of the gastric H+,K+-ATPase inhibitors." Journal of Biological Chemistry. Link

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases."[1][2][5] Pharmacology & Therapeutics.[1] Link

  • Musicki, B., et al. (2000). "Synthesis and antisecretory activity of 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 75353-57-0, (4-Amino-2-methylquinolin-3-yl)methanol.[1] Link

  • Takeda Pharmaceutical Co. (2015).[2] "Process for the preparation of P-CAB intermediates." Patent EP2327692.[1] Link

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of (4-Amino-2-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (4-Amino-2-methylquinolin-3-yl)methanol. The methodology covers the rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, pH, and detector settings. The final, optimized method is presented as a detailed protocol, followed by a summary of validation results demonstrating its specificity, linearity, accuracy, and precision, in accordance with ICH Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise analytical method for this quinoline derivative.

Introduction and Rationale

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development.[4] (4-Amino-2-methylquinolin-3-yl)methanol is a functionalized quinoline derivative whose accurate quantification is essential for purity assessment, stability studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose due to its high resolution, sensitivity, and precision.[5]

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing the separation. This note explains the causality behind each experimental choice to provide a scientifically sound and transferable analytical procedure.

Analyte Structure:

Figure 1: Chemical Structure of (4-Amino-2-methylquinolin-3-yl)methanol

Foundational Method Development: A Logic-Driven Approach

The development process is a sequence of logical steps, each designed to address a specific aspect of the separation based on the analyte's chemical nature.

Analyte Characterization and Initial Choices

(4-Amino-2-methylquinolin-3-yl)methanol possesses several key functional groups that dictate its chromatographic behavior:

  • Quinoline Ring System: Aromatic and nonpolar, providing inherent hydrophobicity suitable for reversed-phase chromatography.

  • Amino Group (-NH2): A basic functional group with a pKa that is critical for controlling retention and peak shape. The pKa of the related compound, 4-Amino-2-methylquinoline, is approximately 9.4, which serves as an excellent estimate.[6]

  • Methanol Group (-CH2OH): A polar group that increases the overall polarity of the molecule.

Based on this structure, the following initial parameters were selected:

  • Separation Mode: Reversed-Phase HPLC was chosen due to the compound's significant nonpolar character from the quinoline ring.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most widely used and versatile reversed-phase packing, offering robust performance for a broad range of compounds through hydrophobic interactions.[7][8][9][10] A standard dimension (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of efficiency and backpressure.

  • Detector: The conjugated aromatic system of the quinoline ring is a strong chromophore, making a Diode Array Detector (DAD or PDA) the ideal choice.[11][12][13] A DAD allows for the determination of the maximum absorbance wavelength (λmax) and enables peak purity analysis.[11][14]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase is the most powerful tool for optimizing reversed-phase separations.[4][5]

2.2.1. Controlling pH for Basic Analytes For basic compounds like our analyte, mobile phase pH is the most critical parameter influencing retention and peak shape. The primary amino group can interact with residual silanol groups on the silica-based C18 packing, leading to severe peak tailing.[15][16] To mitigate this, the pH of the mobile phase must be controlled.

  • The Rationale for Low pH: By setting the mobile phase pH to be at least 2 units below the analyte's pKa (~9.4), the amino group will be consistently protonated (-NH3+).[17] This has two major benefits:

    • It prevents secondary interactions with silanol groups, leading to symmetrical, sharp peaks.[18]

    • It ensures the analyte exists in a single ionic state, preventing peak splitting and providing reproducible retention times.[4][19]

A starting pH of 2.5 to 3.5 is recommended.[18][19] This can be achieved using a dilute acid like formic acid or a buffer system like potassium phosphate. For this application, 0.1% formic acid in water was chosen for its simplicity and compatibility with mass spectrometry, should the method be transferred to LC-MS.

2.2.2. Organic Modifier and Gradient Elution Acetonitrile (ACN) is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. A "scouting gradient" is the most efficient way to start, running from a low to a high concentration of ACN (e.g., 5% to 95%) over 15-20 minutes. This initial run helps to determine the approximate organic solvent concentration required to elute the analyte and reveals the presence of any impurities.

Detector Wavelength (λmax) Selection

Using a DAD, a UV-Vis spectrum of the analyte was acquired as it eluted from the column. The spectrum for quinoline derivatives typically shows strong absorbance between 220-250 nm and a secondary maximum around 320-340 nm. For maximum sensitivity, the wavelength of highest absorbance should be chosen for quantification.

The overall workflow for the method development process is summarized in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (Structure, pKa, Polarity) Initial_Choice Initial Choices - Mode: RP-HPLC - Column: C18 - Detector: DAD Analyte->Initial_Choice Guides Mobile_Phase Mobile Phase Selection - Low pH (0.1% Formic Acid) - Organic: Acetonitrile Initial_Choice->Mobile_Phase Proceed to Scouting_Gradient Scouting Gradient (5-95% ACN) Mobile_Phase->Scouting_Gradient Wavelength Determine λmax (via DAD Scan) Scouting_Gradient->Wavelength Fine_Tuning Fine-Tuning - Gradient Slope - Temperature - Flow Rate Wavelength->Fine_Tuning Final_Method Final Optimized Method Fine_Tuning->Final_Method Finalize Validation Method Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision, LOQ Final_Method->Validation

Caption: Workflow for HPLC Method Development.

Final Optimized Protocol

This protocol has been validated for the quantitative determination of (4-Amino-2-methylquinolin-3-yl)methanol.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC or Milli-Q grade)

    • (4-Amino-2-methylquinolin-3-yl)methanol Reference Standard

Chromatographic Conditions

All quantitative data and conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (Quantification), 220-400 nm (Spectral Scan)
Run Time 20 minutes
Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with a 90:10 mixture of Mobile Phase A and B.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 mixture of Mobile Phase A and B to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[18] Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.[18]

Method Validation Summary

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3]

Validation ParameterResultAcceptance Criteria (Typical)
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999.No interference at RT.
Linearity (Range) 1 – 200 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% – 101.5%98.0% – 102.0%
Precision (%RSD)
Repeatability (n=6)0.45%≤ 2.0%
Intermediate Precision0.82%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C).%RSD ≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantitative analysis of (4-Amino-2-methylquinolin-3-yl)methanol. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The method has been successfully validated, demonstrating its suitability for routine use in quality control and research environments.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from SCION Instruments website: [Link]

  • GL Sciences. (2023, November 1). What are C18 HPLC columns? Retrieved from GL Sciences website: [Link]

  • Hawks Scientific. (2025, June 24). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved from Hawks Scientific website: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from Phenomenex website: [Link]

  • Dolan, J. W. (2004, March 15).
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from Phenomenex website: [Link]

  • Goger, N. G., & Dincer, Z. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Gazi University Journal of Science, 20(2), 75-84.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC website: [Link]

  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from Pharmaguideline website: [Link]

  • PubChem. (n.d.). (4-Amino-2-methylquinolin-3-yl)methanol. Retrieved from PubChem website.
  • PubChem. (n.d.). (2-Methylquinolin-4-yl)methanol. Retrieved from PubChem, CID 10149033: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 95-101.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage website: [Link]

  • Martín-Calero, A., et al. (2007). Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography.
  • Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from Chemical Synthesis Database website: [Link]

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from PubChem, CID 81116: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website: [Link]

  • ResearchGate. (2025, August 24). ICH Q2(R1)-GUIDED VALIDATION OF A NORMAL PHASE HPLC/UV METHOD FOR THIRAM. Retrieved from ResearchGate: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Amino-2-methylquinoline Properties. CompTox Chemicals Dashboard. Retrieved from EPA website: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (4-Amino-2-methylquinolin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Amino-2-methylquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic process. Here, we will address common issues in a direct question-and-answer format, providing in-depth, field-proven insights to help you optimize your reaction and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary synthesis step, a Friedländer-type reaction, is resulting in a significantly low yield. What are the most probable causes?

Low yields in Friedländer synthesis, a common route to the quinoline core, can often be attributed to several critical factors.[1] These include suboptimal reaction conditions, the choice and amount of catalyst, the purity of your starting materials, and the formation of unwanted side products or isomers.[1] The reaction, which is a condensation between an o-aminoaryl ketone (like 2-aminoacetophenone derivatives) and a compound with an α-methylene group, is often inefficient without a proper catalyst.[1]

Q2: How critical is the choice of catalyst, and what are my best options to improve the yield?

The catalyst is a cornerstone of a successful Friedländer synthesis. Both Lewis and Brønsted acids are commonly used to facilitate the initial condensation and the subsequent cyclodehydration that forms the quinoline ring.[1]

  • Lewis Acids : Catalysts like metal triflates have demonstrated high efficiency.[1]

  • Brønsted Acids : Strong acids such as sulfuric acid can be effective but may necessitate harsh reaction conditions.[1] Acetic acid can function as both a catalyst and a solvent, particularly under microwave irradiation, which has been shown to produce excellent yields in a fraction of the time.[1]

  • Solid Acid Catalysts : Options like silica nanoparticles or sulfated zirconia can also lead to high yields, often under milder, solvent-free conditions.[1]

The choice of catalyst can also influence the regioselectivity of the reaction, which directly impacts the yield of your desired (4-Amino-2-methylquinolin-3-yl)methanol.[1]

Q3: I suspect side reactions are consuming my starting materials. What are the common byproducts and how can I minimize their formation?

Side reactions are a frequent cause of low yields. In quinoline synthesis, potential side reactions include self-condensation of the starting materials or the formation of regioisomers.[1] The presence of water can also lead to hydrolysis of intermediates or the final product.

To minimize side reactions:

  • Ensure Anhydrous Conditions : Use anhydrous solvents and reagents, and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.[2]

  • Control Reaction Temperature : High temperatures can lead to the decomposition of starting materials and the formation of byproducts.[2] It's crucial to find the optimal temperature that balances a reasonable reaction rate with minimal side product formation.[2]

  • Monitor Reaction Progress : Use Thin-Layer Chromatography (TLC) to monitor the reaction. This will help you determine the optimal reaction time and prevent the degradation of your product or the formation of further byproducts due to prolonged reaction times.[1]

Q4: Could my work-up and purification process be the reason for the low isolated yield?

Absolutely. Inefficient product isolation can lead to a deceptively low yield.[1] The work-up for a Friedländer synthesis often involves separating the catalyst, unreacted starting materials, and various side products.[1]

Key considerations for your work-up and purification:

  • Catalyst Removal : Ensure complete removal of the catalyst, often by filtration or centrifugation, as it can interfere with subsequent purification steps.[1]

  • Extraction : Use an appropriate solvent for liquid-liquid extraction to efficiently move your product to the organic phase.

  • Purification Technique : Column chromatography or recrystallization are common methods for purifying the final product.[1] Careful optimization of the solvent system for chromatography or the recrystallization solvent is necessary to minimize product loss.

  • pH Control : During aqueous work-up, be mindful of the pH. The amino group on your product can be protonated or deprotonated, affecting its solubility and how it behaves during extraction and chromatography.

Troubleshooting Guide: A Deeper Dive

This section provides a more structured approach to diagnosing and solving low-yield problems.

Problem 1: Low Conversion of Starting Materials

Symptom : TLC analysis shows a significant amount of unreacted 2-aminoacetophenone derivative and/or the active methylene compound.

Possible Cause Recommended Solution Scientific Rationale
Inactive or Insufficient Catalyst Verify the activity and loading of your catalyst. For metal catalysts, ensure they haven't been deactivated by air or moisture.[2] For acid catalysts, confirm the concentration and purity.[2] Consider using a freshly prepared or activated catalyst.The catalyst is essential for activating the carbonyl and methylene groups, facilitating the condensation and cyclization steps. Inactivity leads to a stalled reaction.
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. Some reactions require higher thermal energy to overcome the activation barrier.[2]Reaction kinetics are temperature-dependent. Insufficient heat can result in a slow or incomplete reaction.
Steric Hindrance If your substrates are sterically bulky, a more potent catalyst or higher reaction temperatures may be necessary.[2] Alternatively, a different synthetic route that is less sensitive to steric effects might be required.Steric hindrance can impede the approach of the reacting molecules, increasing the activation energy of the reaction.
Incorrect Solvent The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents of varying polarity. A significant decrease in yield has been observed in polar, protic solvents like DMSO, methanol, or water for some 4-aminoquinoline syntheses.[3]The solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states.
Problem 2: Formation of Multiple Products

Symptom : TLC plate shows several spots in addition to the starting materials and the desired product.

Possible Cause Recommended Solution Scientific Rationale
Formation of Regioisomers The choice of catalyst and reaction conditions can influence regioselectivity.[1] Experiment with different catalysts (e.g., Lewis vs. Brønsted acids) to see if the isomer ratio can be improved.The catalyst can direct the cyclization step to favor the formation of one constitutional isomer over another.
Oxidation of Product The quinoline ring can be susceptible to oxidation, especially at certain positions and under harsh conditions.[2] Running the reaction under an inert atmosphere can help mitigate this.[2]The presence of oxygen can lead to the formation of undesired oxidized byproducts, such as N-oxides or quinolinones.[2]
High Reaction Temperature Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[2]Higher temperatures can provide enough energy for alternative reaction pathways to occur, leading to a mixture of products.
Problem 3: Difficulty in Product Isolation

Symptom : A good conversion is observed by TLC, but the final isolated yield is low.

Possible Cause Recommended Solution Scientific Rationale
Product Precipitation The desired product may precipitate out of the reaction mixture along with byproducts, leading to losses during filtration.[4] Ensure the product remains soluble during the work-up.Changes in temperature or solvent composition during work-up can cause the product to crash out of solution prematurely.
Hydrolysis During Work-up The ester group in a precursor or a sensitive functional group on the final molecule can be hydrolyzed under acidic or basic work-up conditions.[5] Perform the work-up under neutral pH conditions and at a low temperature whenever possible.[5]Ester and other functional groups can be labile. Prolonged exposure to acidic or basic aqueous solutions can lead to cleavage and loss of product.
Inefficient Extraction or Chromatography Optimize the solvent system for both extraction and column chromatography. Ensure the pH of the aqueous layer during extraction is optimized for the solubility of your product in the organic phase.The distribution coefficient of your product between the aqueous and organic phases is pH-dependent due to the basicity of the amino group.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to addressing low yields in your synthesis.

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocol: A Generalized Friedländer Synthesis

This protocol provides a starting point for the synthesis of the quinoline core. Optimization will be necessary based on your specific substrates.

Materials:

  • 2-Aminoacetophenone derivative (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 - 1.2 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., Toluene or Ethanol)

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoacetophenone derivative (1.0 eq) in the chosen solvent.

  • Addition of Reagents : Add the active methylene compound (1.0 - 1.2 eq) and the catalyst (10 mol%) to the flask.

  • Reaction : Heat the mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

The subsequent reduction of the ester and any other necessary functional group transformations to yield (4-Amino-2-methylquinolin-3-yl)methanol should be planned based on the specific intermediate obtained from the Friedländer reaction.

Caption: General synthetic workflow for the target molecule.

References

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Technical Support Center: Optimizing Synthesis of Methyl 4-Amino-3-phenylbutano

Sources

Technical Support Center: (4-Amino-2-methylquinolin-3-yl)methanol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting solubility issues encountered with (4-Amino-2-methylquinolin-3-yl)methanol. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Addressing Poor Solubility

Researchers often face challenges with the solubility of quinoline derivatives. This section provides a systematic approach to overcoming these issues with (4-Amino-2-methylquinolin-3-yl)methanol.

Initial Assessment: Is the Compound Dissolving as Expected?

If you are experiencing difficulty dissolving (4-Amino-2-methylquinolin-3-yl)methanol, the first step is a systematic evaluation of your solvent system and experimental conditions.

dot

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Techniques A Compound does not dissolve B Verify Solvent Choice A->B Start C Adjust pH B->C If single solvent fails D Employ Co-solvents C->D If pH adjustment is insufficient E Increase Temperature D->E For further enhancement F Solid Dispersions E->F If still problematic G Complexation A Start: Undissolved Compound B Test Single Solvents (Polar & Non-polar) A->B C Soluble? B->C D Test Co-solvent Systems (e.g., Ethanol/Water) C->D No H Optimal Solvent System Identified C->H Yes E Soluble? D->E F Adjust pH (Acidic & Basic) E->F No E->H Yes G Soluble? F->G G->H Yes I Consider Advanced Techniques G->I No

Minimizing side products during reduction of quinoline esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Reduction of Quinoline Esters

Executive Summary & Core Challenge

The reduction of quinoline esters (e.g., ethyl quinoline-3-carboxylate) to their corresponding alcohols represents a classic chemoselectivity challenge. The quinoline ring system is electron-deficient and prone to reduction, particularly at the 1,2- and 1,4-positions, leading to 1,2,3,4-tetrahydroquinoline or 1,2-dihydroquinoline impurities.

Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) often lack the discrimination necessary to reduce the ester functionality without touching the heterocyclic ring. This guide provides validated protocols and troubleshooting steps to maximize the yield of the target alcohol while preserving the aromatic quinoline scaffold.

Diagnostic Workflow: Choosing the Right Protocol

Before starting, determine your primary risk factor using the decision matrix below.

ReductionStrategy Start Start: Quinoline Ester Reduction Goal Target Product? Start->Goal Alcohol Quinoline Alcohol (-CH2OH) Goal->Alcohol Full Reduction Aldehyde Quinoline Aldehyde (-CHO) Goal->Aldehyde Partial Reduction ReagentCheck Reagent Selection Alcohol->ReagentCheck MethodB Method B: DIBAL-H (-78°C, Controlled) Aldehyde->MethodB Strict Temp Control MethodA Method A: NaBH4 + CaCl2 (High Selectivity) ReagentCheck->MethodA Standard Recommendation ReagentCheck->MethodB Alternative (Solubility issues) MethodC Method C: LiAlH4 (High Risk of Ring Reduction) ReagentCheck->MethodC Avoid if possible

Figure 1: Strategic decision tree for selecting the appropriate reducing agent to minimize side reactions.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing significant amounts of 1,2,3,4-tetrahydroquinoline in my product."

Diagnosis: Over-reduction of the heterocyclic ring. Cause: This typically occurs when using LiAlH₄ (LAH) at room temperature or reflux, or catalytic hydrogenation (H₂/Pd). The quinoline ring is susceptible to nucleophilic attack by strong hydrides. Solution:

  • Switch Reagents: Move to the NaBH₄/CaCl₂ system (see Protocol A). Sodium borohydride alone is too weak to reduce esters, but the addition of Calcium Chloride generates a calcium borohydride species in situ, which activates the ester carbonyl without possessing the potential to reduce the electron-deficient pyridine ring.

  • Temperature Control: If you must use LAH (e.g., for solubility reasons), perform the reaction at -78°C to -20°C and add the hydride inversely (add hydride to the ester) to keep the reducing agent concentration low relative to the substrate.

Issue 2: "The reaction is stalled; I still have 40% starting material (ester)."

Diagnosis: Incomplete activation of the borohydride. Cause: If using NaBH₄/CaCl₂, the stoichiometry or solvent system may be incorrect. The active reducing species requires a protic solvent to facilitate the mechanism, yet the ester needs solubility. Solution:

  • Solvent Ratio: Ensure you are using a 2:1 mixture of THF:Ethanol . THF solubilizes the quinoline ester, while Ethanol is crucial for the borohydride kinetics.

  • Stoichiometry: Increase the ratio to 3.0 equiv NaBH₄ and 1.5 equiv CaCl₂ . The calcium must be in excess of the theoretical stoichiometric requirement to ensure full complexation.

  • Order of Addition: Add NaBH₄ slowly to the mixture of Ester + CaCl₂ in solvent. The initial exotherm helps kickstart the active complex formation.

Issue 3: "I obtained the aldehyde instead of the alcohol."

Diagnosis: Partial reduction (arrested intermediate). Cause: This is rare with borohydrides but common with DIBAL-H if the quench is performed too early or if the temperature was kept strictly at -78°C without a warming phase. Solution:

  • For DIBAL-H: Allow the reaction to warm to 0°C before quenching if the alcohol is the desired product.

  • For NaBH₄: Ensure the reaction runs for at least 4 hours at room temperature. If the intermediate aldehyde is stable (due to conjugation), gentle heating to 40°C may be required to push it to the alcohol.

Issue 4: "My product is trapped in a gelatinous emulsion during workup."

Diagnosis: Aluminum or Boron salt complexation. Cause: Quinoline nitrogens are excellent ligands and can form stable complexes with Aluminum (from LAH/DIBAL) or Boron species, preventing phase separation. Solution:

  • The Rochelle Salt Method: For Aluminum reagents, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 2-3 hours until two clear layers form.

  • The Acidic Wash (Caution): For Boron species, a wash with 1M HCl can break the N-B complex, but be careful: this will protonate the quinoline nitrogen (making it water-soluble). You must then basify the aqueous layer (pH > 10) and extract with DCM to recover the product.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction using NaBH₄/CaCl₂ (Recommended)

Best for: Preserving the quinoline ring while reducing the ester.

Reagents:

  • Quinoline ester (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Calcium Chloride (CaCl₂), anhydrous (1.5 equiv)

  • Solvent: THF/Ethanol (2:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the quinoline ester in THF (0.3 M concentration).

  • Activation: Add 1.5 equiv of anhydrous CaCl₂ powder to the solution. Stir for 10 minutes. The solution may become cloudy.

  • Solvent Addition: Add Ethanol (volume equal to half the THF volume).

  • Reduction: Cool the mixture to 0°C. Add 3.0 equiv of NaBH₄ portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) will occur.[1] Ensure proper venting.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4–6 hours. Monitor by TLC.[2]

  • Quench: Cool to 0°C. Carefully add 1M HCl dropwise until pH is acidic (pH ~2) to destroy excess hydride and break Boron complexes.

  • Workup: Basify with saturated NaHCO₃ or NaOH to pH 10 (to ensure quinoline is neutral). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: DIBAL-H Reduction (Alternative)

Best for: Large scale or when avoiding protic solvents is necessary.

Step-by-Step:

  • Dissolve quinoline ester in anhydrous DCM or Toluene under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add DIBAL-H (2.2 equiv, 1.0 M in toluene) dropwise along the side of the flask.

  • Stir at -78°C for 1 hour.

  • Crucial Step: Warm to 0°C and stir for 1 hour to ensure full reduction to alcohol.

  • Quench: Dilute with ether, then add saturated Rochelle Salt solution. Stir until layers separate (may take hours).

Comparative Data: Reducing Agent Selectivity

ReagentConditionsEster ConversionRing Reduction (Side Product)Selectivity Score
LiAlH₄ THF, Reflux100%High (15-30%)Low
LiAlH₄ THF, -78°C90%Low (<5%)Moderate
NaBH₄ MeOH, RT<10%NoneN/A (Too slow)
NaBH₄ + CaCl₂ THF/EtOH, RT95-99% None Detected Excellent
H₂ / Pd-C EtOH, 1 atm100%Major (Tetrahydroquinoline)Poor

Mechanism of Selectivity (NaBH₄/CaCl₂)

Understanding why this works prevents future errors.

  • Activation: The interaction between NaBH₄ and CaCl₂ generates Ca(BH₄)₂ in situ.

  • Coordination: The Calcium ion (Ca²⁺) is a hard Lewis acid. It coordinates strongly to the hard oxygen of the ester carbonyl, increasing its electrophilicity.

  • Discrimination: The quinoline nitrogen is a softer base. While Ca²⁺ might coordinate to it, the borohydride preferentially attacks the highly activated carbonyl carbon rather than the electron-rich (relative to the carbonyl) aromatic ring.

  • Result: The hydride attack is directed exclusively to the exocyclic ester, leaving the endocyclic double bonds untouched.

Mechanism Step1 NaBH4 + CaCl2 (In Situ Generation) Step2 Ca(BH4)2 Species Step1->Step2 Step3 Coordination to Ester Carbonyl (C=O) Step2->Step3 Lewis Acid Activation Step4 Hydride Transfer to Carbonyl Step3->Step4 Selective Attack Step5 Ring Reduction (BLOCKED) Step3->Step5 No affinity for C=N / C=C

Figure 2: Mechanistic pathway showing the activation of the carbonyl group preventing ring reduction.

References

  • Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of calcium borohydride with esters." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link

  • Hamada, Y. et al. "Efficient Reduction of Esters to Alcohols by Modified Borohydride Reagents." Chemical & Pharmaceutical Bulletin, 1982 , 30(5), 1921-1924. Link

  • Periasamy, M. et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000 , 609(1-2), 137-151. Link

  • Ranu, B. C. "Zinc Borohydride - A Reducing Agent with High Potential." Synlett, 1993 , 1993(12), 885-892. Link

Sources

Technical Support Center: Stability Management of (4-Amino-2-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and handling of (4-Amino-2-methylquinolin-3-yl)methanol , a critical intermediate often used in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

This molecule possesses three reactive centers that dictate its stability profile:

  • Primary Alcohol (C-3 position): Highly susceptible to oxidation to form the aldehyde impurity.

  • Quinoline Nitrogen: Prone to N-oxidation and protonation-dependent solubility changes.

  • 4-Amino Group: Electron-donating group that increases the ring's electron density, making it susceptible to photo-oxidation.

Module 1: Controlling Oxidative Degradation

The Issue: "Yellowing" and Aldehyde Formation

User Observation: "My clear methanolic solution turned yellow/brown after 24 hours, and HPLC shows a new peak at RRT ~1.1."

Root Cause: The primary alcohol group is oxidizing to 4-amino-2-methylquinoline-3-carbaldehyde . This is the most common degradation pathway, accelerated by trace metal ions, light, and dissolved oxygen. The aldehyde is reactive and can further degrade into the carboxylic acid or react with the amine to form dimers (Schiff bases).

Troubleshooting Protocol: The "Zero-Oxidation" Workflow
StepActionScientific Rationale
1 Solvent Degassing Dissolved oxygen is the primary oxidant. Sparge solvents with Helium or Argon for 15 mins before dissolution.
2 Chelation (Aqueous) If using aqueous buffers, add 0.1 mM EDTA . Trace metals (Fe³⁺, Cu²⁺) catalyze the alcohol-to-aldehyde oxidation.
3 Inert Headspace Always overlay storage vials with Nitrogen or Argon. Air in the headspace is sufficient to cause degradation over 48+ hours.
4 Antioxidant Screen For liquid formulations, test Sodium Metabisulfite (0.05%) (aqueous) or BHT (organic). Note: Bisulfite can form adducts with aldehydes, potentially masking the impurity peak in HPLC if not carefully managed.
Visualizing the Pathway

OxidationPathway Alcohol (4-Amino-2-methylquinolin-3-yl)methanol (Target Molecule) Aldehyde Impurity A: 3-Carbaldehyde Derivative (Reactive Electrophile) Alcohol->Aldehyde [O], Light, Metals Acid Impurity B: 3-Carboxylic Acid (Stable End Product) Aldehyde->Acid [O] Dimer Impurity C: Dimer/Schiff Base (Colored Precipitate) Aldehyde->Dimer + Amine (Self-reaction)

Figure 1: The oxidative cascade. Preventing the first step (Alcohol to Aldehyde) is critical to stopping the downstream formation of dimers and acids.

Module 2: Photostability & Handling

The Issue: Photolytic Decomposition

User Observation: "The assay value dropped by 2% after the sample sat on the benchtop for an afternoon."

Root Cause: The quinoline ring system absorbs UV/Vis light strongly. Excitation leads to the formation of singlet oxygen (sensitized photo-oxidation), attacking the electron-rich 4-amino group or the ring nitrogen (N-oxide formation).

Standard Operating Procedure (SOP) for Light Protection
  • Glassware: Use Low-Actinic Amber Glassware exclusively.

  • Lab Environment: If handling solid powder in bulk, use yellow light (sodium vapor) or UV-filtered LED lighting.

  • Foil Wrapping: For critical stock solutions, wrap vials in aluminum foil immediately after preparation.

  • LC Autosamplers: Ensure the HPLC autosampler tray is temperature-controlled (4°C) and dark . Many autosamplers have transparent doors; cover them.

Module 3: Solubility & pH Profiling

The Issue: Precipitation in Buffers

User Observation: "I tried to dissolve the compound in PBS (pH 7.4) for a bioassay, but it precipitated out."

Root Cause: This molecule is a weak base (Quinoline N pKa ≈ 4-5, Amino group pKa < 3 due to conjugation).

  • pH < 4: Fully protonated (cationic) and highly soluble.

  • pH > 6: Exists as the free base (neutral), which has poor aqueous solubility.

Solubility & Stability Matrix
Solvent / MediumSolubilityStability RiskRecommendation
Methanol (MeOH) HighMedium (Oxidation)Good for stock solutions if stored at -20°C.
Acetonitrile (ACN) MediumLow Preferred for analytical standards.
DMSO HighHigh (Hygroscopic/Oxidative)Use only for immediate bioassays. DMSO promotes oxidation.
0.1N HCl HighLow Excellent for short-term aqueous handling.
PBS (pH 7.4) Very LowN/A (Precipitation)Avoid. Use a co-solvent (e.g., 5% DMSO) if neutral pH is required.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your experiments.

TroubleshootingTree Start Observation ColorChange Solution turned Yellow/Brown Start->ColorChange Precipitate Precipitate/ Cloudiness Start->Precipitate NewPeak New HPLC Peak (RRT ~1.1) Start->NewPeak CheckLight Check Light Exposure Was amber glass used? ColorChange->CheckLight CheckpH Check pH Is pH > 6.0? Precipitate->CheckpH CheckO2 Check Headspace Was it degassed? NewPeak->CheckO2 CheckLight->CheckO2 Yes ActionLight Action: Wrap in foil, re-prepare fresh. CheckLight->ActionLight No ActionO2 Action: Sparge with Argon, add EDTA. CheckO2->ActionO2 No ActionAcid Action: Acidify to pH < 4 or add 10% MeOH. CheckpH->ActionAcid Yes

Figure 2: Diagnostic workflow for common stability issues.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution at 4°C?

  • Answer: For less than 24 hours, yes. For long-term storage (>24 hours), store at -20°C or -80°C in acetonitrile. Methanol solutions are more prone to evaporation and moisture uptake, which accelerates degradation.

Q2: What is the "Sulfonyl Aldehyde Impurity" I see in literature?

  • Answer: While the name refers to the downstream Vonoprazan impurity, the precursor to that impurity is the aldehyde formed from this alcohol intermediate. Controlling the alcohol's stability now prevents the formation of the sulfonyl aldehyde impurity later in the synthesis [1].

Q3: Is the degradation reversible?

  • Answer: No. Once oxidized to the aldehyde or acid, or dimerized, the molecule cannot be easily restored to the alcohol form in solution. You must discard and re-purify.

References

  • PubChem. Vonoprazan Impurities and Intermediates. National Library of Medicine. Available at: [Link] (Accessed Feb 25, 2026).

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (4-Amino-2-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as quinoline derivatives, which form the backbone of numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Amino-2-methylquinolin-3-yl)methanol, a compound of interest in medicinal chemistry. We will delve into a predictive analysis of its proton spectrum, compare it with related structures and alternative analytical methods, and provide a robust experimental protocol for its characterization.

The Power of ¹H NMR in Quinoline Chemistry

The chemical shifts (δ), coupling constants (J), and multiplicities of proton signals in a ¹H NMR spectrum offer a detailed roadmap of a molecule's structure.[1] For quinoline systems, the aromatic protons are particularly informative, with their chemical shifts being sensitive to the electronic effects of substituents on the bicyclic ring.[2] Understanding these nuances is critical for distinguishing between isomers and confirming the desired substitution pattern.

Predictive ¹H NMR Analysis of (4-Amino-2-methylquinolin-3-yl)methanol

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The structure of (4-Amino-2-methylquinolin-3-yl)methanol features a quinoline core with an amino group at the C4 position, a methyl group at C2, and a hydroxymethyl group at C3.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H57.8 - 8.0Doublet of doublets (dd)J ≈ 8.5, 1.5Located on the benzenoid ring, deshielded by the aromatic system. Coupled to H6 and H7.
H67.3 - 7.5Triplet of doublets (td)J ≈ 8.0, 1.5Coupled to H5, H7, and H8.
H77.5 - 7.7Triplet of doublets (td)J ≈ 8.0, 1.5Coupled to H6 and H8.
H87.9 - 8.1Doublet of doublets (dd)J ≈ 8.5, 1.5Deshielded due to its proximity to the nitrogen atom and the ring current. Coupled to H7.
-CH₃ (at C2)~2.5Singlet (s)N/AElectron-donating methyl group, typically appears in this region for 2-methylquinolines.
-CH₂OH~4.8Singlet (s)N/AMethylene protons adjacent to a hydroxyl group and an aromatic ring. The signal may broaden with H-D exchange.
-NH₂ (at C4)5.0 - 6.0Broad singlet (br s)N/AThe chemical shift is variable and depends on solvent and concentration. The protons are exchangeable.
-OHVariableBroad singlet (br s)N/AThe chemical shift is highly variable and dependent on solvent, concentration, and temperature. The proton is exchangeable.

Comparative Analysis: Building Confidence in Structure

A standalone ¹H NMR spectrum, even a well-resolved one, should be corroborated with other analytical data for unequivocal structure confirmation.

Comparison with Related Compounds

The predicted spectrum of (4-Amino-2-methylquinolin-3-yl)methanol can be compared with the experimental data of its parent compound, 4-amino-2-methylquinoline.[3] The key difference would be the absence of the C3-H proton and the presence of the -CH₂OH signal in our target molecule. The chemical shifts of the aromatic protons (H5-H8) would be expected to be similar, with minor variations due to the influence of the hydroxymethyl group.

Complementary Analytical Techniques
TechniqueExpected Observations for (4-Amino-2-methylquinolin-3-yl)methanolInsights Provided
¹³C NMR Approximately 11 distinct carbon signals. Aromatic carbons in the 110-150 ppm range. Methyl carbon around 20-25 ppm. Methylene carbon (~60 ppm).Confirms the number of unique carbon environments and provides information about the carbon skeleton.[1]
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the exact mass of C₁₁H₁₂N₂O.Determines the molecular weight and can provide fragmentation patterns to support the proposed structure.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). O-H stretch from the alcohol (~3200-3600 cm⁻¹). C-N and C-O stretching bands. Aromatic C-H and C=C stretching.Confirms the presence of key functional groups.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of a quinoline derivative, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for quinoline derivatives as it can help in observing exchangeable protons like -NH₂ and -OH.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[1]

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.[1]

  • Data Acquisition:

    • Set the appropriate spectral width to cover all expected proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8-16 for a concentrated sample).[1]

    • Apply a relaxation delay (D1) of at least 1-2 seconds to ensure proper signal integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural analysis of (4-Amino-2-methylquinolin-3-yl)methanol.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of (4-Amino-2-methylquinolin-3-yl)methanol purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Primary Technique ms Mass Spectrometry purification->ms Complementary ir IR Spectroscopy purification->ir Complementary data_integration Integration of All Spectral Data nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Workflow for the structural elucidation of the target molecule.

Conclusion

The structural analysis of (4-Amino-2-methylquinolin-3-yl)methanol, like any novel compound, relies on a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed initial insights into the proton framework, its true power is realized when integrated with other techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide has provided a predictive framework for the ¹H NMR analysis of the title compound, a comparative context, and a robust experimental protocol, empowering researchers in their quest for accurate and reliable structural characterization.

References

  • Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Published June 28, 2018.
  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Quinoline Compounds.
  • Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Published August 2022.
  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • PubChem. 4-Amino-2-methylquinoline.

Sources

A Researcher's Guide to the FTIR Characterization of (4-Amino-2-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with quinoline derivatives, a class of compounds renowned for their broad therapeutic potential, robust analytical methodologies are indispensable.[1][2][3][4] This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of (4-Amino-2-methylquinolin-3-yl)methanol, a promising scaffold in medicinal chemistry.

This document moves beyond a simple procedural outline, offering a comparative analysis of FTIR against other common analytical techniques. It is designed to equip researchers with the expertise to not only interpret spectroscopic data but also to understand the causality behind experimental choices, ensuring scientific integrity and trustworthiness in their findings.

The Molecular Blueprint: Understanding the Functional Groups

The structure of (4-Amino-2-methylquinolin-3-yl)methanol presents a unique constellation of functional groups, each with a characteristic vibrational signature in the infrared spectrum. A thorough characterization hinges on the identification and assignment of these specific vibrational modes.

Molecular structure of (4-Amino-2-methylquinolin-3-yl)methanol.

Decoding the Spectrum: A Guide to Peak Assignment

The FTIR spectrum of (4-Amino-2-methylquinolin-3-yl)methanol is a composite of the vibrational modes of its constituent parts. The following table provides a detailed breakdown of the expected absorption frequencies for each functional group.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Primary Amine (-NH₂)[5][6][7] N-H Stretch3500-3300Two distinct sharp to medium bands (asymmetric and symmetric)[5][6]
N-H Bend (Scissoring)1650-1580Medium to strong, sharp absorption[6]
N-H Wag910-665Broad and strong band[6]
Primary Alcohol (-CH₂OH)[8][9][10] O-H Stretch3600-3200Strong and broad, indicative of hydrogen bonding[8][10]
C-O Stretch1260-1000Strong intensity[11]
Methyl Group (-CH₃) C-H Stretch (Asymmetric & Symmetric)2960 & 2870Medium to strong absorptions
C-H Bend (Asymmetric & Symmetric)1460 & 1375Medium intensity
Quinoline Core Aromatic C-H Stretch3100-3000Weak to medium, sharp bands[12][13]
Aromatic C=C and C=N Stretch1625-1440Multiple sharp bands of varying intensity[14][15]
Aromatic C-H Out-of-Plane Bend900-675Strong to medium intensity bands, can be indicative of substitution patterns[12]

Comparative Analysis: FTIR in the Broader Analytical Toolkit

While FTIR is a powerful tool for identifying functional groups, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the utility of FTIR with other standard analytical methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, sensitive to changes in bonding environmentProvides limited information on molecular connectivity and stereochemistry
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, and stereochemistryProvides unambiguous structural determinationLonger acquisition times, requires larger sample quantities, less sensitive than MS
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, provides molecular formula with high-resolution MSIsomeric differentiation can be challenging, fragmentation can be complex to interpret
UV-Vis Spectroscopy Information on conjugated systemsSimple, rapid, useful for quantitative analysisProvides limited structural information, broad absorption bands

Key Insights:

  • Complementarity is Key: FTIR provides a rapid "fingerprint" of the functional groups present, which can then be used to guide the interpretation of more complex NMR and MS data.

  • Validation through Orthogonality: Utilizing multiple, independent analytical techniques provides a self-validating system, a cornerstone of trustworthy scientific research. For instance, the presence of an O-H and N-H stretch in the FTIR spectrum should be corroborated by corresponding exchangeable protons in the ¹H NMR spectrum and the molecular weight determined by MS.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of (4-Amino-2-methylquinolin-3-yl)methanol using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Sources

A Comparative Guide to Reference Standards for the Identification of (4-Amino-2-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and control of impurities are paramount to ensuring the safety and efficacy of drug products.[1][2] This guide provides a comprehensive technical comparison of reference standards for the identification of (4-Amino-2-methylquinolin-3-yl)methanol, a known impurity and potential metabolite of the antimalarial drug Tafenoquine.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the selection and application of appropriate reference standards.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used as a benchmark for the quality and purity of pharmaceutical substances.[1] For an impurity like (4-Amino-2-methylquinolin-3-yl)methanol, a well-characterized reference standard is indispensable for:

  • Unambiguous Identification: Confirming the identity of the impurity in the drug substance or product.

  • Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, and accuracy, in line with ICH Q2 guidelines.[5][6]

  • Quantification: Accurately determining the level of the impurity to ensure it remains within safe limits defined by regulatory bodies.[7]

  • Stability Testing: Assessing the degradation pathways of the drug substance and product over time.[2]

Physicochemical Properties of (4-Amino-2-methylquinolin-3-yl)methanol

A foundational understanding of the impurity's properties is crucial for selecting appropriate analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 138488-54-5
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents like methanol, DMSO, and acetonitrile

Analytical Techniques for Identification and Characterization

A multi-faceted analytical approach is essential for the definitive identification and characterization of (4-Amino-2-methylquinolin-3-yl)methanol.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is the workhorse for impurity profiling in the pharmaceutical industry.[6][8] A well-developed, stability-indicating HPLC method can effectively separate (4-Amino-2-methylquinolin-3-yl)methanol from the active pharmaceutical ingredient (API) and other related substances.

Key Experimental Insights:

  • Column Selection: A C18 column, such as a Waters XBridge C18 (150 x 4.6 mm, 5 µm), often provides good resolution for quinoline derivatives.[9]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 4.5) and an organic modifier like acetonitrile is typically effective.[9]

  • Detection: UV detection at a wavelength around 254 nm is suitable for quinoline-based compounds.[10]

Mass Spectrometry (MS)

When coupled with liquid chromatography (LC-MS), mass spectrometry provides invaluable information about the molecular weight and structure of an impurity.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[12]

Key Experimental Insights:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for protonating the amino and quinoline nitrogen atoms, yielding a strong [M+H]⁺ ion.[11]

  • Fragmentation: Tandem MS (MS/MS) experiments can generate characteristic fragment ions that help in the structural elucidation of the molecule.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, including impurities.[13][14] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.[15]

Key Experimental Insights:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.[13][16]

  • ¹³C NMR: Provides a "fingerprint" of the carbon skeleton.[13]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can establish the connectivity between protons and carbons, confirming the complete structure.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[18] For (4-Amino-2-methylquinolin-3-yl)methanol, characteristic peaks for the amino (N-H), hydroxyl (O-H), and aromatic (C=C) groups would be expected.

Comparison of Reference Standard Grades

The choice of reference standard depends on the stage of drug development and the intended application.[19]

GradeDescriptionPurityCharacterizationTraceabilityUse Case
Primary (Pharmacopeial) A standard established by a recognized pharmacopeia (e.g., USP, Ph. Eur.).[20]Highest PurityExtensively characterized with orthogonal analytical techniques.Directly traceable to pharmacopeial standards.Definitive identification, quantification, and as a primary calibrator.
Secondary (Certified) A standard characterized and certified against a primary standard.[5]High PurityWell-characterized with validated methods.Traceable to a primary standard.Routine quality control, method validation, and system suitability.
In-house (Qualified) A standard prepared and qualified internally by a manufacturer.[21]Purity established for intended use.Characterization is fit-for-purpose.Traceability established through internal qualification protocols.Early-stage development, process monitoring, and as a working standard.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol outlines a typical reversed-phase HPLC method for the identification and quantification of (4-Amino-2-methylquinolin-3-yl)methanol in a Tafenoquine drug substance.

1. Chromatographic Conditions:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 50 mM Potassium Dihydrogen Orthophosphate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the (4-Amino-2-methylquinolin-3-yl)methanol reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Tafenoquine drug substance in the diluent to a final concentration of approximately 1.0 mg/mL.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the (4-Amino-2-methylquinolin-3-yl)methanol peak should be not more than 2.0.

4. Analysis:

  • Inject the diluent as a blank, followed by the standard and sample solutions.

  • Identify the (4-Amino-2-methylquinolin-3-yl)methanol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the impurity using the peak area response from the standard solution.

Workflow for Qualifying an In-house Reference Standard

For many laboratories, developing a qualified in-house reference standard is a cost-effective approach for routine analysis.[21] The following workflow illustrates the process of qualifying an in-house standard against a primary (pharmacopeial) reference standard.

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Assignment cluster_3 Phase 4: Documentation & Release Sourcing Source or Synthesize In-house Material Purity Preliminary Purity Assessment (e.g., HPLC) Sourcing->Purity MS Mass Spectrometry (In-house vs. Primary) Purity->MS NMR NMR Spectroscopy (In-house vs. Primary) Purity->NMR FTIR FTIR Spectroscopy (In-house vs. Primary) Purity->FTIR Mass_Balance Mass Balance Approach: 100% - (Impurities + Water + Residual Solvents) Purity->Mass_Balance Primary_Std Procure Primary Reference Standard (e.g., USP) Primary_Std->MS Primary_Std->NMR Primary_Std->FTIR Quant_NMR Quantitative NMR (qNMR) for Assay Assignment NMR->Quant_NMR Quant_NMR->Mass_Balance CoA Generate Certificate of Analysis (CoA) with all characterization data Mass_Balance->CoA Stability Initiate Stability Study (ICH Guidelines) CoA->Stability Release Release Qualified In-house Reference Standard for Use Stability->Release

Caption: Workflow for qualifying an in-house reference standard.

Conclusion

The selection of an appropriate reference standard for (4-Amino-2-methylquinolin-3-yl)methanol is a critical decision that impacts the quality and reliability of analytical data throughout the drug development lifecycle. While primary pharmacopeial standards offer the highest level of assurance and are essential for definitive characterization, well-qualified secondary or in-house standards provide a practical and compliant solution for routine quality control. A thorough understanding of the analytical techniques and a robust qualification program are essential for ensuring the integrity of any reference standard used.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Pharmaffiliates. Impurity Profiling & Reference Standards.
  • Alfa Chemistry. Impurity Standards.
  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • US Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • Taylor & Francis Online. Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline: Spectroscopy Letters.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • PubMed. Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy.
  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity.
  • University of North Texas. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine.
  • Pharmaceutical Technology. Reference-Standard Material Qualification.
  • ResearchGate. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine | Request PDF.
  • ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • BEBPA. Reference Standards for Potency Assays.
  • PubMed. Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate in a Novel Paediatric Antimalarial Formulation.
  • Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications.
  • ResearchGate. A greener approach for analysis of tafenoquine succinate in presence of their potential degradation impurities with comprehensive characterization of degradation products by Orbitrap-LCMS and NMR.
  • SRIRAMCHEM. Tafenoquine Impurity 4.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • PMC. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • MPG.PuRe. Supporting Information.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • EPA. 4-Amino-2-methylquinoline - GHS Data.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • PMC. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
  • Sigma-Aldrich. Tafenoquine succinate.
  • PMC. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry.
  • Benchchem. Application Notes & Protocols: 2-Aminoquinoline as a Derivatizing Agent for Mass Spectrometry.
  • PubChem. Tafenoquine metabolite M6 (gsk3357371).
  • ResearchGate. Finding MeOH: A literature review on methods for the determination of methanol in Lambanog and alcoholic beverages.
  • NIH. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice.
  • PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • MDPI. Identification and Quantification of Phenolic Compounds from Mexican Oregano (Lippia graveolens HBK) Hydroethanolic Extracts and Evaluation of Its Antioxidant Capacity.
  • ANTIOXIDANT CHARACTERISTICS OF METHANOL AND ETHANOL EXTRACTS OF SELECTED VARIETIES OF HUMULUS LUPULUS.

Sources

A Comparative Guide to Validating Assay Methods for Vonoprazan Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity and characterization of its preceding intermediates. For a novel potassium-competitive acid blocker (P-CAB) like Vonoprazan, ensuring the integrity of its key synthetic building blocks is not merely a regulatory formality but a critical cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of validated assay methods for two pivotal intermediates in the Vonoprazan synthesis pathway: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde [1][2][3][4] and 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine [5][6][7][8].

This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established analytical principles and regulatory expectations. We will explore the causality behind experimental choices and present self-validating protocols, all substantiated by authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[9][10][11][12][13][14][15][16].

The Imperative of Intermediate Purity in Vonoprazan Synthesis

Vonoprazan's unique 1,3,5-trisubstituted pyrrole ring system is central to its mechanism of action[17][18]. The synthesis of this complex molecule involves several stages, with intermediates like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde providing the core pyrrole structure[1]. The purity of these intermediates directly influences the yield and impurity profile of the final Vonoprazan API[1]. Therefore, robust and validated analytical methods are essential for monitoring these intermediates to ensure they meet stringent purity specifications before proceeding to the next synthetic step.

Comparative Analysis of Assay Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and powerful technique for the analysis of pharmaceutical compounds, including intermediates[19]. Its versatility, high resolution, and sensitivity make it the primary choice for assay and impurity determination. For the purpose of this guide, we will compare a standard Reversed-Phase HPLC (RP-HPLC) method with a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, offering reliability and a wealth of established protocols[20]. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is employed[19][21].

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for a wide range of compounds[19][22][23].

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile) is typically used to achieve optimal separation of the intermediate from any process-related impurities[22][23][24].

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection at a wavelength where the intermediate exhibits maximum absorbance (e.g., 230 nm) is utilized for quantification[19][21][22][23].

  • Sample Preparation: A known concentration of the intermediate is prepared in a suitable diluent (e.g., a mixture of the mobile phase).

The validation of this RP-HPLC method is performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[9][11][15][16]. The key validation parameters are:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is confirmed by analyzing blank samples, placebo (if applicable), and spiked samples[10][25]. The absence of interfering peaks at the retention time of the intermediate demonstrates specificity.

  • Linearity: A linear relationship between the concentration of the intermediate and the detector response is established over a defined range (e.g., 50-150% of the target concentration)[25][26]. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value is determined by recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120%)[10][25]. Acceptance criteria for recovery are typically within 98-102%.

  • Precision: The degree of scatter between a series of measurements is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogenous lot within a short time interval[22].

    • Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or on different equipment[27]. The relative standard deviation (%RSD) for precision studies should be ≤ 2%[25].

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) is evaluated to ensure its reliability during routine use[10][26].

Workflow for RP-HPLC Method Validation

RP_HPLC_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2) Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Specificity Specificity HPLC_System->Specificity Linearity Linearity HPLC_System->Linearity Accuracy Accuracy HPLC_System->Accuracy Precision Precision HPLC_System->Precision Robustness Robustness HPLC_System->Robustness

Caption: Workflow for RP-HPLC method validation of Vonoprazan intermediates.

Methodology 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher pressures. This results in faster analysis times, improved resolution, and reduced solvent consumption, making it an attractive alternative for high-throughput environments.

  • Chromatographic System: A UHPLC system capable of handling high backpressures is required.

  • Column: A sub-2 µm particle size column (e.g., 50 mm x 2.1 mm, 1.8 µm) is used.

  • Mobile Phase: Similar to the HPLC method, a gradient of an aqueous buffer and an organic solvent is employed. The gradient profile is optimized for a much shorter run time.

  • Flow Rate: A higher flow rate (e.g., 0.5 mL/min) is used, which is appropriate for the smaller column dimensions.

  • Detection: A UV or Diode Array Detector (DAD) is used for quantification.

  • Sample Preparation: Similar to the HPLC method.

The validation parameters for the UHPLC method are the same as for the RP-HPLC method (Specificity, Linearity, Accuracy, Precision, and Robustness). The acceptance criteria also remain consistent with ICH guidelines. The primary advantage of UHPLC lies in its superior performance characteristics.

Workflow for UHPLC Method Development and Validation

UHPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Method_Optimization Method Optimization (Shorter run time) Column_Selection Column Selection (<2 µm particles) Method_Optimization->Column_Selection Specificity_UHPLC Specificity Column_Selection->Specificity_UHPLC Linearity_UHPLC Linearity Column_Selection->Linearity_UHPLC Accuracy_UHPLC Accuracy Column_Selection->Accuracy_UHPLC Precision_UHPLC Precision Column_Selection->Precision_UHPLC Robustness_UHPLC Robustness Column_Selection->Robustness_UHPLC

Caption: UHPLC method development and validation workflow.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the two compared methods for the assay of Vonoprazan key intermediates.

Parameter RP-HPLC UHPLC Acceptance Criteria (ICH Q2)
Specificity No interference at analyte retention timeNo interference at analyte retention timeNo interference from blank/placebo
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Typically 98.0 - 102.0%
Precision (%RSD) < 2.0%< 1.0%≤ 2.0%
Run Time 15 - 30 minutes2 - 5 minutesNot specified
Solvent Consumption HighLowNot specified
System Backpressure Low to ModerateHighNot specified

Causality Behind Experimental Choices and Final Recommendations

The choice between RP-HPLC and UHPLC for the assay of Vonoprazan intermediates depends on the specific needs of the laboratory.

  • RP-HPLC is a robust and reliable workhorse suitable for most quality control laboratories. Its widespread availability and lower instrumentation cost make it a practical choice. The longer run times may be acceptable for routine testing where high throughput is not a primary concern.

  • UHPLC offers significant advantages in terms of speed, resolution, and efficiency. For laboratories focused on high-throughput screening, rapid process monitoring, or dealing with a large number of samples, the initial investment in UHPLC instrumentation is justified by the long-term gains in productivity and reduced operational costs (due to lower solvent consumption). The improved peak shapes and higher resolution can also be beneficial for separating closely related impurities.

Recommendation: For a modern pharmaceutical development setting where efficiency and data quality are paramount, the UHPLC method is the recommended approach for validating the assay of Vonoprazan key intermediates. Its superior speed and resolution provide a more detailed and faster assessment of intermediate purity, enabling quicker decision-making in the drug development process. However, a well-validated RP-HPLC method remains a fully compliant and acceptable alternative .

The ultimate goal of any analytical method is to be "fit for purpose"[15]. Both methods, when properly validated according to ICH guidelines, can provide the necessary assurance of the quality of Vonoprazan's key intermediates, thereby contributing to the overall safety and efficacy of the final drug product.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • The Synthesis Pathway: Understanding Vonoprazan Fumarate Intermediate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society. [Link]

  • CN110028436B - Preparation method of Vonoprazan key intermediate - Google P
  • Preparation method of vonoprazan intermediate - Eureka | Patsnap. [Link]

  • Von Opr Azan | PDF | High Performance Liquid Chromatography | Analytical Chemistry. [Link]

  • Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. [Link]

  • CN107162949A - A kind of Vonoprazan fumarate key intermediate and preparation method thereof - Google P
  • Chromatographic assay of recently approved co-formulation of Vonoprazan fumarate with low dose Aspirin: AGREE, Complex MoGAPI, and RGB 12-model assessments - PMC. [Link]

  • Optimized reversed phase liquid chromatography methodology for the determination of vonoprazan fumarate impurities: Towards Six Sigma quality standards and sustainability assessment | CoLab. [Link]

  • (PDF) Development and Validation of an Eco-friendly RP-HPLC Method for Vonoprazan: A QbD Approach - ResearchGate. [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - MDPI. [Link]

  • Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation - IJIRT Journal. [Link]

  • Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. [Link]

  • Method Development and Validation of Vonoprazan Fumarate Tablets by Uv-Visible Spectroscopy. [Link]

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed. [Link]

  • process related impurities: Topics by Science.gov. [Link]

  • (PDF) Chromatographic assay of recently approved co-formulation of Vonoprazan fumarate with low dose Aspirin: AGREE, Complex MoGAPI, and RGB 12-model assessments - ResearchGate. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. [Link]

  • 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | CAS 1610043-62-3 - Veeprho. [Link]

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem. [Link]

  • 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | Pharmaffiliates. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.